Structural Differentiation from the IKK2 Inhibitor Benchmark IKK 16
CAS 1029764-81-5 is an indole-2-carboxamide scaffold, whereas the widely used IKK2 inhibitor benchmark IKK 16 (CAS 873225-46-8) is a benzamido-pyrimidine . This scaffold difference fundamentally alters the ATP-competitive binding mode and selectivity fingerprint [1]. While IKK 16 exhibits IC50 values of 40 nM (IKK2), 70 nM (IKK complex), and 200 nM (IKK1), no publicly available quantitative potency data were identified for CAS 1029764-81-5 at the time of this analysis . Researchers requiring an indole carboxamide chemotype for SAR exploration cannot substitute IKK 16 without changing the core pharmacophore.
| Evidence Dimension | Core scaffold and IKK2 inhibitory potency |
|---|---|
| Target Compound Data | Indole-2-carboxamide scaffold; quantitative IKK2 IC50 not publicly available |
| Comparator Or Baseline | IKK 16 (benzamido-pyrimidine): IKK2 IC50 = 40 nM, IKK complex IC50 = 70 nM, IKK1 IC50 = 200 nM |
| Quantified Difference | Scaffold class difference (indole-2-carboxamide vs. benzamido-pyrimidine); potency difference cannot be quantified due to absence of target compound data |
| Conditions | In vitro kinase inhibition assay (recombinant IKK2) |
Why This Matters
Procurement of CAS 1029764-81-5 is mandatory for studies requiring an indole-2-carboxamide IKK2 inhibitor chemotype; IKK 16 is not a scaffold-matched substitute.
- [1] Christopher, J. A. et al. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors. ACS Med. Chem. Lett. 2018, 9, 1011–1016. View Source
